molecular formula C14H17NO2 B184300 Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate CAS No. 1144-12-3

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate

Cat. No. B184300
CAS RN: 1144-12-3
M. Wt: 231.29 g/mol
InChI Key: MWEGAQSTPQLWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate, also known as DMIA, is a chemical compound that has gained attention in recent years due to its potential biomedical applications. DMIA is a derivative of indole, a heterocyclic aromatic compound that is commonly found in many natural products. DMIA has shown promising results in scientific research as a potential drug candidate for various diseases, including cancer, Alzheimer's, and Parkinson's.

Mechanism Of Action

The mechanism of action of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is not fully understood, but it is believed to act through multiple pathways. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the activity of several enzymes involved in cell growth and division. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, both of which are believed to contribute to the progression of these diseases.

Biochemical And Physiological Effects

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to induce apoptosis, inhibit cell growth and division, and decrease the expression of several genes involved in cancer progression. In Alzheimer's and Parkinson's disease research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect neurons from damage.

Advantages And Limitations For Lab Experiments

One advantage of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate in lab experiments is its potential as a drug candidate for various diseases. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has shown promising results in preclinical studies and has the potential to be developed into a therapeutic drug. However, one limitation of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate research. One potential direction is the development of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate as a therapeutic drug for cancer, Alzheimer's, and Parkinson's disease. Another direction is the study of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate's mechanism of action, which could lead to the development of more effective drugs for these diseases. Additionally, the synthesis of Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate derivatives with improved solubility could overcome the limitations of the compound in lab experiments.

Synthesis Methods

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate can be synthesized through several methods. One of the most common methods is the Fischer indole synthesis, which involves the condensation of an aldehyde or ketone with a primary amine in the presence of an acid catalyst. Another method is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a secondary amine in the presence of an acid catalyst.

Scientific Research Applications

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been studied extensively for its potential biomedical applications. In cancer research, Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate has also been studied for its potential use in Alzheimer's and Parkinson's disease research, as it has been shown to have neuroprotective effects and improve cognitive function.

properties

CAS RN

1144-12-3

Product Name

Ethyl 2-(2,5-dimethyl-1H-indol-3-YL)acetate

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

ethyl 2-(2,5-dimethyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C14H17NO2/c1-4-17-14(16)8-11-10(3)15-13-6-5-9(2)7-12(11)13/h5-7,15H,4,8H2,1-3H3

InChI Key

MWEGAQSTPQLWRO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C

Canonical SMILES

CCOC(=O)CC1=C(NC2=C1C=C(C=C2)C)C

synonyms

ETHYL 2-(2,5-DIMETHYL-1H-INDOL-3-YL)ACETATE

Origin of Product

United States

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